

An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	1,2-Diphenylbutane				
Cat. No.:	B14750373	Get Quote			

This technical guide provides a focused overview of the known physical properties of **1,2-Diphenylbutane**, with a specific emphasis on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

1,2-Diphenylbutane is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. A critical aspect of its characterization involves the determination of its fundamental physical constants, which are essential for its application in various chemical processes and for ensuring its purity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key physical properties of **1,2-Diphenylbutane**. It is important to note that some reported values are derived from computational models rather than direct experimental measurement.



Physical Property	Value	Unit	Source Type	Reference
Boiling Point	286	°C	Experimental	Stenutz
618.40	К	Calculated (Joback Method)	Cheméo	
Melting Point	-	-	Data not available	-

Note: A discrepancy exists between the experimentally determined boiling point and the calculated value. For practical laboratory applications, the experimental value is generally preferred. The melting point for **1,2-Diphenylbutane** is not readily available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of **1,2-Diphenylbutane** are not explicitly detailed in the readily available literature. However, a 1952 publication by Serijan, K.T., and Wise, P.H. in the Journal of the American Chemical Society titled "Dicyclic hydrocarbons. V. Synthesis and physical properties of the diphenyl- and dicyclohexylbutanes," is cited as a source for condensed phase thermochemistry data and likely contains the methodologies used for the original characterization of the compound.[1] Researchers seeking to replicate these measurements should consult this primary source.

A generalized workflow for the determination of such physical properties is outlined in the diagram below.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standard logical workflow for the characterization of the physical properties of a chemical compound like **1,2-Diphenylbutane**.





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A logical workflow for the determination of physical properties.

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References

- 1. 1,2-Diphenylbutane [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
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 [https://www.benchchem.com/product/b14750373#physical-properties-of-1-2diphenylbutane-melting-point-boiling-point]

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